1-Phenylhex-4-en-1-yn-3-one
CAS No.: 63124-72-1
Cat. No.: VC19411087
Molecular Formula: C12H10O
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63124-72-1 |
|---|---|
| Molecular Formula | C12H10O |
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | 1-phenylhex-4-en-1-yn-3-one |
| Standard InChI | InChI=1S/C12H10O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h2-8H,1H3 |
| Standard InChI Key | JVFQHXGHLZGVQY-UHFFFAOYSA-N |
| Canonical SMILES | CC=CC(=O)C#CC1=CC=CC=C1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-Phenylhex-4-en-1-yn-3-one belongs to the enynone family, featuring a hex-4-en-1-yn-3-one backbone substituted with a phenyl group at position 1. The conjugated system of double (C4–C5) and triple (C1–C2) bonds adjacent to a ketone (C3) creates a highly polarized electronic environment, enabling diverse reactivity .
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₀O | |
| Molecular Weight | 170.21 g/mol | |
| IUPAC Name | 1-Phenylhex-4-en-1-yn-3-one | |
| SMILES | C(#Cc1ccccc1)C(\C=C\C)=O | |
| Exact Mass | 170.073165 g/mol |
Spectral Features
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¹H NMR: Peaks at δ 7.58–7.33 (phenyl protons), δ 6.28 (alkene proton), and δ 2.27 (methyl group) .
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IR: Strong absorption at 2200 cm⁻¹ (C≡C stretch) and 1680 cm⁻¹ (C=O stretch).
Synthesis Methodologies
Alternative Approaches
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Cross-Coupling: Phenylacetylene and hex-1-en-4-one under CuI/Pd(OAc)₂ catalysis in acetonitrile (yield: 68–75%).
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Retro-Aldol Strategies: Employing β-hydroxyenones with Al(ClO₄)₃·9H₂O to suppress dehydration .
Optimization Parameters
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile | +15% vs. THF |
| Temperature | 50–60°C | Maximizes rate |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Cost-effective |
Chemical Reactivity and Mechanistic Insights
Electrophilic Additions
The alkynone moiety undergoes halogenation (e.g., Br₂) at the triple bond, yielding dibromo derivatives. Kinetic studies reveal a preference for trans-addition due to steric hindrance from the phenyl group .
Cycloadditions
1-Phenylhex-4-en-1-yn-3-one participates in [2+2] and [4+2] cycloadditions:
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With Ethylene: Forms bicyclic ketones under UV light.
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Diels-Alder: Reacts with cyclopentadiene to generate fused tricyclic systems (dr > 4:1) .
Reductive Transformations
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Hydrogenation: Selective reduction of the alkene using H₂/Pd-C yields 1-phenylhex-1-yn-3-one.
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NaBH₄ Reduction: Converts the ketone to a secondary alcohol while preserving unsaturation .
Applications in Organic Synthesis
Enediynes for Antitumor Agents
The compound serves as a precursor to ten-membered enediynes, which undergo Bergman cyclization to generate DNA-cleaving radicals. Fluorinated analogs show enhanced thermal reactivity for targeted cancer therapies .
Heterocycle Construction
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Furan Derivatives: Intramolecular hetero-Michael addition forms 2,3-dialkylidenetetrahydrofurans with >90% diastereoselectivity .
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Pyrroles: Condensation with primary amines under AuCl₃ catalysis .
Recent Advances and Emerging Applications
Natural Product Isolation
1-Phenylhex-4-en-1-yn-3-one was recently identified in Artemisia capillaris extracts, suggesting a biosynthetic role in plant defense mechanisms .
Materials Science
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Polymer Additives: Improves thermal stability of polyesters (Tₚ increase by 40°C).
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Liquid Crystals: Mesomorphic behavior observed in phenyl-terminated derivatives.
Comparative Analysis with Structural Analogs
Challenges and Future Directions
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